molecular formula C13H20N2O2 B7508493 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea

1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea

Cat. No. B7508493
M. Wt: 236.31 g/mol
InChI Key: DNDSAZZLMNKKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea involves the inhibition of the enzyme DPP-4. This enzyme is responsible for the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. By inhibiting DPP-4, 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea increases the levels of incretin hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea have been extensively studied in animal models and human clinical trials. This compound has been shown to improve glucose control, reduce insulin resistance, and increase insulin secretion. Additionally, 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea has been shown to have anti-inflammatory and antioxidant effects, which may have additional health benefits.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea in lab experiments include its potency as a DPP-4 inhibitor, its selectivity for DPP-4 over other enzymes, and its well-established mechanism of action. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea. One potential direction is to investigate its potential applications in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound. Finally, more studies are needed to fully understand the long-term effects and potential toxicity of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea in humans.

Synthesis Methods

The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea involves the reaction of furan-2-carbaldehyde and 2-methylcyclohexylamine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. The purity of the product can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea has been extensively studied for its potential applications in the field of medicine. This compound has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. As a result, 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea has been investigated as a potential treatment for type 2 diabetes.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h4,6,8,10,12H,2-3,5,7,9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDSAZZLMNKKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.